
(R)-Ambrisentan-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ambrisentan-d3 is a deuterated form of ®-Ambrisentan, a selective endothelin receptor antagonist. This compound is primarily used in the treatment of pulmonary arterial hypertension. The deuterium atoms in ®-Ambrisentan-d3 replace the hydrogen atoms, which can potentially enhance the metabolic stability and pharmacokinetic properties of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ambrisentan-d3 involves the incorporation of deuterium atoms into the ®-Ambrisentan molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of ®-Ambrisentan-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The production process is optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: ®-Ambrisentan-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of functional groups in the molecule, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
®-Ambrisentan-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium incorporation on chemical properties.
Biology: Employed in biological studies to investigate the metabolic pathways and stability of deuterated compounds.
Medicine: Utilized in pharmacokinetic studies to evaluate the potential benefits of deuterium substitution in drug development.
Industry: Applied in the development of new pharmaceuticals with improved metabolic stability and reduced side effects.
Mecanismo De Acción
®-Ambrisentan-d3 exerts its effects by selectively antagonizing the endothelin receptor type A (ETA). This receptor is involved in the vasoconstriction and proliferation of vascular smooth muscle cells. By blocking the ETA receptor, ®-Ambrisentan-d3 reduces vasoconstriction and lowers blood pressure in the pulmonary arteries. The deuterium atoms in the compound may enhance its metabolic stability, leading to prolonged action and improved pharmacokinetic properties.
Comparación Con Compuestos Similares
®-Ambrisentan: The non-deuterated form of the compound.
Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with similar therapeutic applications.
Comparison: ®-Ambrisentan-d3 is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterpart, ®-Ambrisentan. Compared to other endothelin receptor antagonists like Bosentan and Macitentan, ®-Ambrisentan-d3 offers potential advantages in terms of reduced metabolism and prolonged action, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C22H22N2O4 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoic acid |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1/i3D3 |
Clave InChI |
OUJTZYPIHDYQMC-HPHWMYPNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C(=O)O)OC3=NC(=CC(=N3)C)C |
SMILES canónico |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



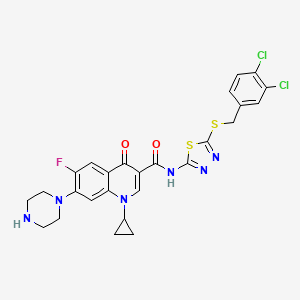

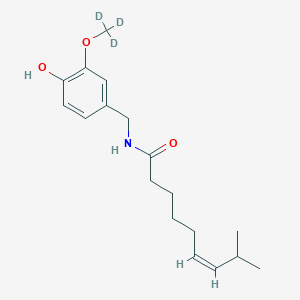
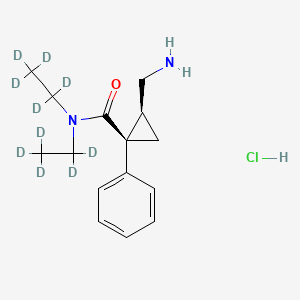
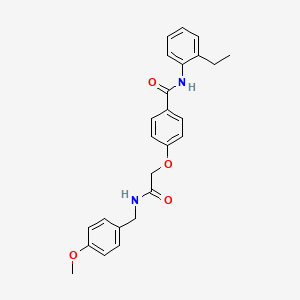

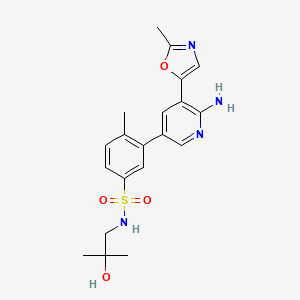
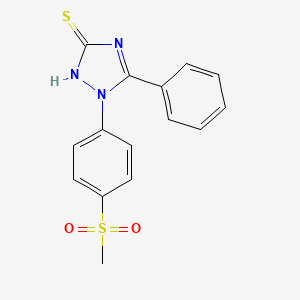
![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)
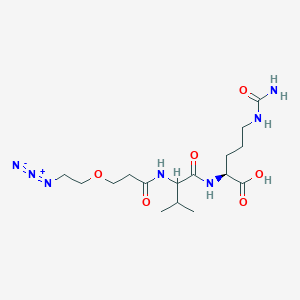

![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)

